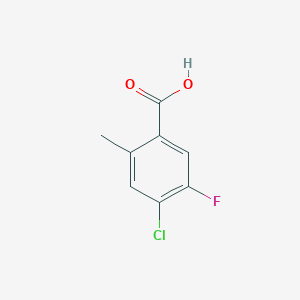

4-Chloro-5-fluoro-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZFKMYILRWTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Methylbenzoic Acid and Analogues

Retrosynthetic Disconnection Strategies for Complex Halogenated Benzoic Acids

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available precursors. youtube.com For 4-Chloro-5-fluoro-2-methylbenzoic acid, several disconnection strategies can be envisioned, primarily revolving around the formation of the carbon-carbon bond of the carboxyl group and the introduction of the halogen and methyl substituents.

A primary disconnection involves the carboxyl group, which can be installed via oxidation of a methyl group or through carboxylation of an organometallic intermediate. youtube.com This leads to key precursors such as 1-chloro-2-fluoro-4,5-dimethylbenzene or a halogenated toluene (B28343) derivative that can be functionalized further. Another key retrosynthetic step is the C-Cl and C-F bond formation, which can be approached through electrophilic halogenation or Sandmeyer-type reactions from an amino precursor.

A plausible retrosynthetic pathway could start by disconnecting the carboxylic acid to a methyl group (via oxidation) and then sequentially removing the halogen substituents. This would lead back to a simpler toluene derivative. The directing effects of the substituents at each stage are crucial for a successful synthesis.

Table 1: Proposed Retrosynthetic Disconnections and Precursors

| Disconnection Type | Precursor (Synthon) | Corresponding Reagent/Starting Material |

| C-COOH Bond | Aryl Grignard or Aryllithium | Halogenated Toluene Derivative |

| C-COOH Bond (Oxidation) | 4-Chloro-5-fluoro-1,2-dimethylbenzene | 4-Chloro-5-fluoro-o-xylene |

| C-Cl Bond | Aryl Diazonium Salt | 4-Amino-5-fluoro-2-methylbenzoic acid |

| C-F Bond | Aryl Diazonium Salt | 5-Amino-4-chloro-2-methylbenzoic acid |

Targeted Functionalization Approaches for Aromatic Ring Substitution

The introduction of multiple, distinct substituents onto an aromatic ring requires careful planning to control regioselectivity. The synthesis of halogenated benzoic acids often involves a sequence of electrophilic aromatic substitution, nucleophilic aromatic substitution, and modification of existing functional groups. google.com

For this compound, a potential forward synthesis could start from a fluorotoluene derivative. For instance, the Friedel-Crafts acylation of m-fluorotoluene can yield a mixture of isomers, which can then be hydrolyzed to the corresponding benzoic acids. google.com Subsequent chlorination would need to be highly regioselective, guided by the existing activating (methyl) and deactivating (fluoro, carboxyl) groups.

Alternatively, starting with an aminobenzoic acid allows for the use of Sandmeyer or Balz-Schiemann reactions to introduce chlorine or fluorine, respectively. For example, starting from 2-amino-4-fluoro-5-methylbenzoate, a Sandmeyer reaction with copper(I) bromide can yield the 2-bromo derivative, which could potentially be adapted for chlorination. chemicalbook.com

Catalytic and Organometallic Methods in Benzoic Acid Synthesis

Modern synthetic chemistry heavily relies on catalytic and organometallic methods to achieve high efficiency and selectivity. The commercial production of benzoic acid itself often involves the cobalt or manganese-catalyzed oxidation of toluene. chemicalbook.com For substituted benzoic acids, more sophisticated methods are often necessary.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, are powerful tools for forming C-C bonds. While not directly applicable to the final structure of this compound, these methods are invaluable for synthesizing complex precursors. For instance, a suitably functionalized chlorofluoro-benzene could be coupled with a methyl-containing organometallic reagent.

Directed ortho-metalation (DoM) is another powerful strategy. A directing group, such as a carboxylic acid or an amide, can direct lithiation to the adjacent ortho position. This lithiated species can then react with an electrophile to introduce a substituent with high regioselectivity. For instance, 5-fluoro-2-methylbenzoic acid can undergo a lithiation reaction to synthesize 3-arylisoquinolinones. ossila.com A similar strategy could be envisioned for the introduction of the chloro group at the 4-position, although the electronic effects of the existing substituents would need to be carefully considered.

More recently, photoredox catalysis has emerged as a mild and powerful method for various transformations, including the synthesis of benzoic acid from polystyrene. nih.gov The use of acridinium (B8443388) salts as organic photoredox catalysts allows for the degradation of polystyrene to benzoic acid under mild conditions. nih.gov This highlights the potential for developing novel catalytic systems for complex benzoic acid synthesis.

Regioselective Control in the Introduction of Halogen and Methyl Groups

Achieving the precise 1,2,4,5-substitution pattern of this compound is a significant challenge due to the competing directing effects of the substituents. The methyl group is an ortho-, para-director, while the halogens are ortho-, para-directing deactivators, and the carboxylic acid is a meta-director.

The order of substituent introduction is therefore critical. For example, if starting with 2-methylbenzoic acid, electrophilic chlorination would likely occur at the 5-position due to the directing effect of the methyl and carboxyl groups. Subsequent fluorination would be challenging and likely result in a mixture of products.

A more controlled approach might involve starting with a molecule where the relative positions of some substituents are already fixed. For example, starting with 4-chloro-5-fluoroaniline, one could introduce the methyl group via a Sandmeyer reaction to form a nitrile, followed by reduction and subsequent functionalization, or via a palladium-catalyzed methylation. The final step would be the conversion of the amino group to a carboxylic acid via diazotization and carboxylation.

Sustainable Synthesis Principles Applied to Halogenated Aromatic Systems

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of complex molecules like halogenated aromatics. Key aspects include the use of less hazardous chemicals, the development of catalytic reactions to replace stoichiometric reagents, and the improvement of atom economy.

In the context of this compound synthesis, sustainable approaches could include:

Catalytic Halogenation: Replacing traditional halogenation methods that use stoichiometric amounts of halogens with catalytic methods that use a catalytic source of the halogen and a benign oxidant.

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, efficiency, and scalability. It allows for precise control over reaction parameters, which can enhance regioselectivity and reduce byproduct formation.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Electrosynthesis: The use of electrochemistry to drive reactions can avoid the need for chemical oxidants or reductants, often leading to cleaner reaction profiles. nih.gov For example, electroreductive methods have been developed for the carbofunctionalization of alkenes with alkyl halides. nih.gov

The development of photoredox catalysis, as mentioned earlier, is a prime example of a more sustainable approach. nih.gov By using light as a renewable energy source, these reactions can often be performed under mild conditions with high functional group tolerance.

Table 2: Comparison of Synthetic Strategies based on Sustainability

| Strategy | Traditional Approach | Sustainable Alternative | Key Advantages of Sustainable Alternative |

| Oxidation | Stoichiometric permanganate (B83412) or dichromate | Catalytic oxidation with O2 or H2O2 | Higher atom economy, less toxic waste |

| Halogenation | Elemental halogens (e.g., Cl2, Br2) with Lewis acid | Catalytic halogenation, enzyme-catalyzed halogenation | Reduced use of hazardous reagents, higher selectivity |

| Solvent Use | Chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, ethanol (B145695), or solvent-free conditions | Reduced toxicity and environmental impact |

| Energy Input | High-temperature reflux | Photochemistry, microwave-assisted synthesis | Reduced energy consumption, faster reaction times |

Mechanistic Investigations of 4 Chloro 5 Fluoro 2 Methylbenzoic Acid Reactivity

Elucidation of Reaction Pathways for Carboxylic Acid Transformations

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amide bond formation, and decarboxylation.

Esterification and Amide Formation: The conversion of 4-Chloro-5-fluoro-2-methylbenzoic acid to its corresponding esters or amides typically proceeds through the activation of the carboxyl group. Standard methods involve reaction with an alcohol or amine in the presence of an acid catalyst or a coupling agent. The mechanism of acid-catalyzed esterification, for instance, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Decarboxylation: The removal of the carboxyl group can be achieved under certain conditions, often requiring heat and a catalyst. The stability of the resulting aryl anion or radical intermediate is a key factor in the feasibility of this reaction. For substituted benzoic acids, the presence of ortho-substituents can influence the rate of decarboxylation. nih.gov In some cases, transition metal catalysts are employed to facilitate the process under milder conditions. nih.govnih.gov Radical decarboxylation can also be induced photochemically. acs.org

| Transformation | Reagents | Product | Plausible Mechanism |

| Esterification | Methanol (B129727), H₂SO₄ | Methyl 4-chloro-5-fluoro-2-methylbenzoate | Acid-catalyzed nucleophilic acyl substitution |

| Amide Formation | Ammonia, DCC | 4-Chloro-5-fluoro-2-methylbenzamide | Carbodiimide-mediated coupling |

| Decarboxylation | Heat, Copper catalyst | 1-Chloro-2-fluoro-5-methylbenzene | Thermally induced elimination of CO₂, potentially via a copper-carboxylate intermediate |

Aromatic Substitution Dynamics on the Halogenated Benzene (B151609) Core

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are directed by the existing substituents. The carboxylic acid group is a meta-director and a deactivator of the ring towards electrophilic attack. youtube.comyoutube.com Conversely, the methyl group is an ortho-, para-director and an activator. The halogen atoms (chlorine and fluorine) are ortho-, para-directors but are deactivating. researchgate.netcsbsju.eduyoutube.com

The regiochemical outcome of an EAS reaction is a result of the cumulative directing effects of all substituents. The position of electrophilic attack will be the one most activated (or least deactivated). In this case, the positions are influenced by a complex interplay of inductive and resonance effects. The fluorine atom, despite being highly electronegative, can act as a weak π-donor through resonance. researchgate.net

Nitration and Halogenation: Introducing a nitro group or an additional halogen onto the aromatic ring would follow the general mechanism of electrophilic aromatic substitution. masterorganicchemistry.comchemguide.co.uk The electrophile, generated in situ, attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com Given the directing effects, nitration would be expected to occur at the position least deactivated by the electron-withdrawing groups and most activated by the methyl group. A patent describing the nitration of the related 2-chloro-4-fluorotoluene (B151448) indicates the formation of 2-chloro-4-fluoro-5-nitro-toluene, suggesting the nitro group adds ortho to the methyl group and meta to the chloro group. google.comgoogle.com

| Reaction | Reagents | Predicted Major Product | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-5-fluoro-2-methyl-6-nitrobenzoic acid | The position is ortho to the activating methyl group and meta to the deactivating carboxyl and chloro groups. |

| Bromination | Br₂, FeBr₃ | 6-Bromo-4-chloro-5-fluoro-2-methylbenzoic acid | Similar to nitration, the substitution is directed by the activating methyl group to the available ortho position. youtube.com |

Selective Functionalization of the Methyl Group Adjacency

The methyl group attached to the aromatic ring is a site for benzylic functionalization, primarily through free radical halogenation or oxidation.

Benzylic Halogenation: This reaction typically proceeds via a free-radical chain mechanism, initiated by light or a radical initiator. Reagents like N-bromosuccinimide (NBS) are commonly used for selective bromination at the benzylic position. The stability of the benzylic radical intermediate is a key factor in this transformation.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions. organic-chemistry.orgkhanacademy.orgrsc.orgbeilstein-journals.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the methyl group to a carboxylic acid. ncert.nic.in

| Functionalization | Reagents | Product | Plausible Mechanism |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 4-Chloro-2-(bromomethyl)-5-fluorobenzoic acid | Free radical chain reaction involving a benzylic radical intermediate. |

| Oxidation to Aldehyde | Mild oxidizing agent (e.g., CrO₂Cl₂) | 4-Chloro-5-fluoro-2-formylbenzoic acid | Controlled oxidation, potentially via an intermediate that is resistant to further oxidation. ncert.nic.in |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 4-Chloro-5-fluoroisophthalic acid | Strong oxidation of the alkyl side chain. |

Reactivity Profiling of Aryl Halides in Cross-Coupling Processes

The chlorine and fluorine atoms on the benzene ring can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these processes generally follows the order I > Br > Cl >> F. Thus, the chlorine atom in this compound is the more likely site for cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl compound. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. A related compound, 4-chloro-2-methylphenylboronic acid, has been shown to participate in Suzuki-Miyaura reactions. nih.gov

Heck-Mizoroki Reaction: This reaction couples an aryl halide with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgrsc.orgorganic-chemistry.orgrsc.org The mechanism is similar to the Suzuki coupling in its initial oxidative addition step, followed by migratory insertion of the alkene and β-hydride elimination. rsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgresearchgate.netrsc.orgwiley.comorganic-chemistry.org The choice of ligand on the palladium catalyst is crucial for the success of this transformation, especially with less reactive aryl chlorides. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Base | Predicted Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Fluoro-2-methyl-4-phenylbenzoic acid |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-Fluoro-2-methyl-4-styrylbenzoic acid |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 4-Anilino-5-fluoro-2-methylbenzoic acid |

Chemo-, Regio-, and Diastereoselective Studies of Complex Reactions

In a molecule with multiple reactive sites like this compound, achieving selectivity is a significant challenge.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a cross-coupling reaction, the more reactive aryl chloride would be expected to react selectively over the much less reactive aryl fluoride. Similarly, reduction of the carboxylic acid to an alcohol would require a strong reducing agent like LiAlH₄, which might also affect other parts of the molecule if not controlled.

Regioselectivity , the preference for reaction at one position over another, is critical in electrophilic aromatic substitution, as discussed in section 3.2. The directing effects of the existing substituents guide the incoming electrophile to a specific position on the ring. youtube.comscirp.org

Diastereoselectivity would become relevant if a chiral center is introduced into the molecule, for example, by reacting the carboxylic acid with a chiral alcohol or amine. Subsequent reactions could then proceed with a preference for one diastereomer over another, influenced by steric hindrance and other non-covalent interactions.

Investigations into these selective reactions often involve screening of catalysts, solvents, and reaction conditions to optimize the formation of the desired product. nih.govnih.govresearchgate.net

| Selectivity Type | Reaction Example | Controlling Factors | Expected Outcome |

| Chemoselectivity | Reduction with NaBH₄ | Reactivity of functional groups | The carboxylic acid is generally unreactive to NaBH₄, while an aldehyde or ketone would be reduced. |

| Regioselectivity | Sulfonation with fuming H₂SO₄ | Electronic directing effects of substituents | Sulfonation is expected at the position ortho to the methyl group and meta to the carboxyl and chloro groups. |

| Diastereoselectivity | Esterification with (R)-2-butanol | Steric hindrance and chiral auxiliary | Formation of two diastereomeric esters in unequal amounts. |

Strategic Derivatization and Scaffold Construction Utilizing 4 Chloro 5 Fluoro 2 Methylbenzoic Acid

Synthesis of Ester, Amide, and Anhydride (B1165640) Derivatives

The carboxylic acid moiety of 4-chloro-5-fluoro-2-methylbenzoic acid serves as a primary site for derivatization, readily undergoing conversion to esters, amides, and anhydrides. These transformations are fundamental in modifying the compound's physical and chemical properties and for its incorporation into larger, more complex molecules.

Standard esterification procedures, such as the Fischer-Speier method involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed to produce the corresponding esters. For instance, the synthesis of methyl 4-chloro-2-fluorobenzoate (B8447827) from 4-chloro-2-fluorobenzoic acid and methanol (B129727) is a well-established procedure that can be adapted for this compound. nih.gov Commercial suppliers also list methyl 5-chloro-4-fluoro-2-methylbenzoate, indicating its successful synthesis and utility as a chemical intermediate. bldpharm.com

Amide synthesis from this compound can be achieved through various modern coupling methods. General protocols for amide bond formation, such as the use of titanium(IV) chloride (TiCl₄) to mediate the condensation of carboxylic acids and amines, provide a viable route. nih.gov Another effective approach involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid, enabling its reaction with primary and secondary amines at room temperature to yield the corresponding amides in good to excellent yields. globalscientificjournal.com A commercially available related compound, 4-chloro-2-fluoro-5-methylbenzamide, further demonstrates the feasibility of amide formation from this class of substituted benzoic acids. synquestlabs.com

While specific examples for the direct synthesis of anhydrides from this compound are not prevalent in the literature, standard methods involving dehydrating agents such as acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC) can be expected to yield the corresponding symmetric anhydride. The reactivity of related cyclic anhydrides, such as 4,5-dichlorophthalic anhydride, with various nucleophiles to form dicarboxylic acid derivatives provides a model for the types of reactions that the anhydride of this compound could undergo. chemicalbook.com

Table 1: Examples of Ester and Amide Derivatives

| Derivative Name | CAS Number | Molecular Formula | Notes |

| Methyl 5-chloro-4-fluoro-2-methylbenzoate | 1567083-92-4 | C₉H₈ClFO₂ | Commercially available ester derivative. bldpharm.com |

| 4-Chloro-2-fluoro-5-methylbenzamide | 1807267-72-6 | C₈H₇ClFNO | A closely related amide, indicating the viability of amide synthesis. synquestlabs.com |

Cyclization and Heterocycle Formation Based on the Benzoic Acid Framework

The substituted benzoic acid framework of this compound is a valuable scaffold for the synthesis of a variety of heterocyclic compounds. The presence of multiple functional groups and substitution patterns allows for diverse cyclization strategies.

A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile building block for the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.govresearchgate.net This is achieved by immobilizing the benzoic acid on a resin, followed by substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization reactions. This approach highlights the potential of the this compound scaffold in combinatorial chemistry for the generation of diverse heterocyclic libraries.

Furthermore, 5-fluoro-2-methylbenzoic acid, which shares a similar substitution pattern, is utilized in the synthesis of phthalides through a bimetallic Ir/Cu catalyzed reaction with saturated ketones. ossila.com Phthalides are a class of bicyclic heterocycles with applications as dyes and fungicides. This suggests that this compound could undergo similar C-H activation and annulation reactions to form analogous heterocyclic structures.

The synthesis of benzoxazole (B165842) derivatives, another important class of heterocycles, has been achieved starting from 3-chloro-4-fluorophenol. researchgate.net The process involves nitration, piperazinylation, and a one-pot reductive cyclization. The structural similarity of this starting material to derivatives of this compound suggests that the latter could also be a precursor for novel benzoxazole synthesis. Additionally, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid is another example of a complex heterocyclic system derived from a substituted benzoic acid. nih.gov

Development of Polyfunctionalized Aromatic Intermediates

This compound itself is a polyfunctionalized aromatic compound that can be further elaborated to generate even more complex and valuable intermediates for various applications, including pharmaceuticals and materials science. The strategic manipulation of its functional groups allows for the introduction of additional functionalities, leading to highly substituted aromatic systems.

The synthesis of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity from related starting materials illustrates how a substituted benzene (B151609) ring can be further functionalized with sulfhydryl and sulfonamide groups. globalscientificjournal.com Similarly, the existence of 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid demonstrates the introduction of a reactive chlorosulfonyl group, which can serve as a handle for further derivatization. uni.lu

The synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester showcases a sequence of diazotization, iodination, and cyanation reactions to introduce additional functional groups onto the aromatic ring. ossila.com The resulting polyfunctionalized intermediate can then be used in further synthetic transformations.

The creation of boronic acid derivatives, such as 4-chloro-5-fluoro-2-methylphenylboronic acid, provides a versatile intermediate for Suzuki and other cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of more complex aromatic structures. synquestlabs.com

Table 2: Examples of Polyfunctionalized Aromatic Intermediates

| Intermediate Name | CAS Number | Molecular Formula | Key Functional Groups |

| 5-(Chlorosulfonyl)-4-fluoro-2-methylbenzoic acid | Not Available | C₈H₆ClFO₄S | Carboxylic acid, Chlorosulfonyl |

| 4-Chloro-5-fluoro-2-methylphenylboronic acid | 2055778-22-6 | C₇H₇BClFO₂ | Boronic acid |

| 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester | Not Available | C₉H₅BrFNO₂ | Bromo, Cyano, Ester |

Exploration of Stereochemical Attributes in Derived Structures

While direct studies on the stereochemical attributes of derivatives of this compound are not extensively reported, the principles of stereochemistry are crucial when this scaffold is incorporated into chiral molecules or when it participates in stereoselective reactions.

The synthesis of dinucleoside phosphorothioates in a stereocontrolled manner using a fluorous tag demonstrates the importance of controlling stereochemistry in the synthesis of complex biomolecules. elsevierpure.com Although this example does not directly involve this compound, it highlights the types of stereochemical considerations that would be relevant if this benzoic acid derivative were to be used in the synthesis of chiral drugs or probes.

The development of asymmetric synthesis methods is a cornerstone of modern organic chemistry. Should this compound or its derivatives be used as substrates in asymmetric reactions, such as asymmetric hydrogenation, alkylation, or cyclization, the creation of enantiomerically enriched products would be a key objective. The inherent chirality of many biologically active molecules necessitates the development of synthetic routes that can control the three-dimensional arrangement of atoms. Future research in this area could explore the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of reactions involving the this compound framework.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Fluoro 2 Methylbenzoic Acid

High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Chloro-5-fluoro-2-methylbenzoic acid, a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments in a suitable solvent like DMSO-d₆ or CDCl₃ would provide a definitive assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl (CH₃) protons, a broad singlet for the acidic proton of the carboxylic acid (-COOH), and two doublets in the aromatic region for the two aromatic protons. The chemical shift of the methyl group would likely appear around 2.3-2.5 ppm. The aromatic protons, being on a highly substituted ring, will have their chemical shifts influenced by the electronic effects of all substituents. mit.edu The proton at C6 will be coupled to the fluorine at C5, resulting in a doublet. The proton at C3 will be a doublet due to coupling with the fluorine at C5, though this four-bond coupling (⁴JHF) will be smaller. The acidic proton's resonance is typically broad and can appear anywhere from 10-13 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm region. The aromatic carbons will appear between 115-145 ppm, with their exact shifts determined by the complex interplay of the substituent effects. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which is a key diagnostic feature. rsc.org The methyl carbon will resonate in the upfield region, typically around 15-20 ppm.

Multidimensional NMR:

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the two aromatic protons, although given the substitution pattern, these correlations might be weak or non-existent if the protons are not on adjacent carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling the structure. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:

The methyl protons (2-CH₃) to the aromatic carbons C1, C2, and C3.

The aromatic proton H3 to carbons C1, C2, C4, and C5.

The aromatic proton H6 to carbons C1, C4, and C5.

The methyl protons to the carbonyl carbon of the carboxylic acid group attached at C1.

These correlations would unambiguously confirm the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted NMR Data for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| -COOH | ~13.0 (br s) | ~167.0 | - |

| C1 | - | ~138.0 | H3, H6, 2-CH₃ |

| C2 | - | ~135.0 (d, ²JCF ≈ 25 Hz) | H3, 2-CH₃ |

| 2-CH₃ | ~2.4 (s) | ~18.0 | C1, C2, C3 |

| C3 | ~7.8 (d, ⁴JHF ≈ 2 Hz) | ~120.0 (d, ³JCF ≈ 8 Hz) | C1, C2, C4, C5, 2-CH₃ |

| C4 | - | ~128.0 (d, ²JCF ≈ 20 Hz) | H3, H6 |

| C5 | - | ~158.0 (d, ¹JCF ≈ 250 Hz) | H3, H6 |

| C6 | ~7.9 (d, ³JHF ≈ 7 Hz) | ~118.0 (d, ²JCF ≈ 22 Hz) | C1, C4, C5 |

Note: Predicted values are estimates based on data for structurally similar compounds. Actual experimental values may vary. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the exact molecular formula. libretexts.org For this compound (C₈H₆ClFO₂), the exact mass can be calculated with high precision (e.g., to four or more decimal places). This allows for unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. orgchemboulder.comyoutube.com The presence of chlorine would be evident from the characteristic M+2 isotopic pattern, where the peak at M+2 has roughly one-third the intensity of the molecular ion peak (M) due to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected precursor ion (the molecular ion in this case) to generate a fragmentation pattern that offers structural clues. chromatographyonline.com For this compound, characteristic fragmentation pathways would include:

Loss of the carboxylic acid group (-COOH, 45 Da) to yield a C₇H₅ClF⁺ fragment.

Loss of a chlorine radical (Cl•, 35/37 Da).

Loss of a fluorine radical (F•, 19 Da).

Decarboxylation (loss of CO₂, 44 Da) from the carboxylate anion in negative ion mode.

Analyzing the masses of these fragment ions helps to confirm the presence and connectivity of the different functional groups.

Interactive Data Table: Expected HRMS and MS/MS Fragmentation Data

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺ | [C₈H₆³⁵ClFO₂]⁺ | 188.0067 | Molecular Ion |

| [M+2]⁺ | [C₈H₆³⁷ClFO₂]⁺ | 189.9984 | Isotope Peak |

| [M-COOH]⁺ | [C₇H₅³⁵ClF]⁺ | 143.0067 | Loss of carboxylic acid group |

| [M-Cl]⁺ | [C₈H₆FO₂]⁺ | 153.0301 | Loss of chlorine |

Comprehensive Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing direct information about the functional groups present. rsc.orgresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer, which is the typical solid-state and solution form for benzoic acids. docbrown.infoquora.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would appear around 1680-1710 cm⁻¹. quora.com Other key bands include:

C-O stretch and O-H bend: Around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹.

Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region.

C-F stretch: A strong band typically in the 1100-1250 cm⁻¹ region.

C-Cl stretch: In the 700-850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds. ias.ac.in The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C=O stretch is also Raman active. Since the C-Cl and C-F bonds are more polar, their Raman signals may be weaker compared to their FTIR absorptions. The complementary nature of the two techniques provides a more complete vibrational profile of the molecule. bohrium.com

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |

| O-H stretch (H-bonded dimer) | 2500-3300 | FTIR | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | FTIR, Raman | Medium |

| C=O stretch (carbonyl) | 1680-1710 | FTIR, Raman | Strong |

| Aromatic C=C stretch | 1450-1600 | FTIR, Raman | Medium-Strong |

| C-O stretch / O-H bend | 1210-1440 | FTIR | Strong |

| C-F stretch | 1100-1250 | FTIR | Strong |

| C-Cl stretch | 700-850 | FTIR | Medium-Strong |

Electronic Absorption and Emission Spectroscopy for Chromophoric Analysis

Electronic Absorption (UV-Vis) Spectroscopy: This technique provides information on the electronic transitions within the molecule, specifically the π-system of the benzene ring. spcmc.ac.in Benzoic acid itself shows characteristic π→π* transitions. up.ac.za The presence of substituents—chloro, fluoro, methyl (electron-donating), and carboxyl (electron-withdrawing)—acts to modify the chromophore. These groups are known as auxochromes. 9afi.comyoutube.combethunecollege.ac.in They are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. up.ac.za The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be useful for quantitative analysis and for studying the effects of pH, as deprotonation of the carboxylic acid group would alter the electronic structure and lead to a spectral shift.

Electronic Emission (Fluorescence) Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light after electronic excitation. The potential for this compound to fluoresce would depend on the nature of its excited states and the efficiency of non-radiative decay pathways. Halogen substitution, particularly with heavier atoms like chlorine, can sometimes quench fluorescence. An emission spectrum, if obtainable, would be characteristic of the molecule's electronic structure and could be used for highly sensitive detection.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would confirm:

The exact substitution pattern on the benzene ring, leaving no ambiguity.

Precise bond lengths and angles for all atoms, including the C-Cl, C-F, and C-C bonds.

The conformation of the molecule, such as the dihedral angle between the carboxylic acid group and the plane of the benzene ring.

Intermolecular interactions in the crystal lattice. It is highly probable that the molecules would form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups, a common structural motif for benzoic acids. iaea.orgresearchgate.netresearchgate.netrsc.org The packing of these dimers would be influenced by weaker interactions involving the halogen and methyl substituents.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Optically Active Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral derivative were to be synthesized (for example, by introducing a chiral center in a substituent or by resolving a derivative exhibiting atropisomerism), chiroptical techniques would be indispensable for determining its absolute configuration. saschirality.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light in the UV-Vis region. nih.gov For a chiral derivative, the aromatic chromophore would give rise to a characteristic ECD spectrum (Cotton effects). By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (like time-dependent density functional theory, TDDFT), the absolute configuration of the stereocenters could be determined. frontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. mdpi.com Every vibrational mode in a chiral molecule is potentially VCD active. VCD is a powerful tool for stereochemical analysis because it provides a rich, fingerprint-like spectrum. researchgate.net Similar to ECD, comparing the experimental VCD spectrum to the computationally predicted spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. nih.gov This approach is particularly valuable for molecules with complex stereochemistry.

Computational Chemistry and Theoretical Insights into 4 Chloro 5 Fluoro 2 Methylbenzoic Acid

Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

There are no specific published quantum mechanical calculations for 4-chloro-5-fluoro-2-methylbenzoic acid. However, studies on related ortho-substituted chlorofluoro benzoic acids have utilized Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to investigate their potential energy landscapes. These studies typically focus on identifying stable conformers and the energetic barriers to internal rotation of the carboxylic group and other substituents. For a molecule like this compound, such calculations would be essential to determine the preferred orientation of the carboxylic acid group relative to the adjacent methyl group and the electronic influence of the chloro and fluoro substituents on the benzene (B151609) ring.

Molecular Dynamics Simulations for Conformational Space Exploration

Specific molecular dynamics (MD) simulation data for this compound are not found in the existing literature. MD simulations are employed to explore the conformational space of a molecule over time, providing insights into its flexibility and the interactions between different functional groups. For this compound, MD simulations could reveal the dynamic behavior of the C-C and C-O bond rotations, especially considering the steric hindrance from the ortho-methyl group and potential intramolecular hydrogen bonding.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While experimental data may exist, there are no published theoretical predictions of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound. Theoretical calculations, often using DFT, are powerful for predicting vibrational frequencies and chemical shifts. A comparative analysis between theoretically predicted spectra and experimental results is crucial for confirming the calculated minimum-energy structure and for the accurate assignment of spectral bands. For instance, studies on similar molecules have successfully correlated scaled theoretical wavenumbers with experimental FTIR and FT-Raman spectra.

Transition State Analysis and Reaction Mechanism Modeling

Research on transition state analysis and reaction mechanism modeling specifically for this compound is not available. This type of computational analysis is critical for understanding the reactivity of a molecule. It involves locating transition state structures and calculating activation energies for potential reactions, such as electrophilic aromatic substitution or reactions involving the carboxylic acid group. For example, understanding the mechanism of converting a fluoro group to a chloro group via amination and diazotization has been explored for related compounds.

Analysis of Intramolecular and Intermolecular Interactions

A detailed analysis of the intramolecular and intermolecular interactions for this compound has not been reported. Such an analysis would typically involve methods like Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM). These methods provide insights into hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the molecule's crystal packing and its interactions with other molecules. For other substituted benzoic acids, these analyses have revealed the significant role of intramolecular hydrogen bonds between the carboxylic proton and an ortho-halogen substituent.

Development of Quantitative Structure-Reactivity Relationships

There are no specific Quantitative Structure-Reactivity Relationship (QSRR) models developed for this compound. QSRR studies aim to establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. This requires a dataset of related molecules with known reactivity data, from which descriptors calculated through computational chemistry can be used to build a predictive model.

Applications of 4 Chloro 5 Fluoro 2 Methylbenzoic Acid in Advanced Materials Science and Chemical Synthesis

Utility as a Monomer in the Synthesis of Specialty Polymers and Copolymers

The molecular structure of 4-chloro-5-fluoro-2-methylbenzoic acid, featuring a reactive carboxylic acid group, makes it a prime candidate for use as a monomer in the synthesis of specialty polymers and copolymers. The presence of halogen atoms can impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics to the resulting polymer chains.

Research on structurally similar fluorinated and chlorinated benzoic acids has demonstrated their successful incorporation into various polymer backbones. For instance, analogous fluorinated benzoic acids are known to be used in the synthesis of high-performance polymers like poly(phenylene ether)s, which are valued for their high thermal stability and dielectric properties. The incorporation of halogenated monomers can lead to polymers with tailored properties for specific applications, including high-performance plastics and engineering materials.

The polymerization of this compound can proceed through various mechanisms, most commonly via the conversion of the carboxylic acid to a more reactive derivative such as an acid chloride or ester, followed by condensation polymerization. The resulting polyesters or polyamides would possess a unique combination of properties derived from the halogenated aromatic rings.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Property | Influence of Monomer Structure |

| Thermal Stability | The aromatic rings and carbon-halogen bonds can enhance the thermal and thermo-oxidative stability of the polymer. |

| Flame Retardancy | The presence of chlorine and fluorine atoms can contribute to the flame-retardant properties of the material. |

| Solubility | The halogen substituents and methyl group can affect the solubility of the polymer in organic solvents, allowing for easier processing. |

| Dielectric Properties | The polar C-Cl and C-F bonds can influence the dielectric constant and loss tangent of the polymer, making it suitable for electronic applications. |

| Mechanical Strength | The rigid aromatic backbone can contribute to high tensile strength and modulus of the resulting polymer. |

While direct polymerization studies of this compound are not extensively documented in public literature, the principles of polymer chemistry and the known applications of similar halogenated monomers strongly support its potential in creating novel specialty polymers with advanced properties.

Role as a Precursor for Functional Organic Materials (e.g., Photoactive, Optoelectronic)

Halogenated benzoic acids are important precursors in the synthesis of functional organic materials, including those with photoactive and optoelectronic properties. A closely related compound, 4-fluoro-2-methylbenzoic acid, is a known raw material for electronic chemical photoinitiators. researchgate.net Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization, making them crucial components in photolithography, 3D printing, and UV-curable coatings.

The specific substitution pattern of this compound, with its electron-withdrawing halogen atoms, can be expected to influence the electronic properties of molecules derived from it. These properties are critical for applications in:

Organic Light-Emitting Diodes (OLEDs): The compound can be used as a building block for host materials, emitting materials, or charge-transporting materials in OLED devices. The halogen atoms can help in tuning the HOMO/LUMO energy levels to optimize charge injection and transport, as well as to enhance the photoluminescence quantum yield of emissive layers.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV cells, the electronic nature of this benzoic acid derivative could be harnessed to improve charge separation and transport, thereby increasing the power conversion efficiency.

Organic Field-Effect Transistors (OFETs): The ordered packing of molecules derived from this precursor in the solid state, influenced by halogen bonding and other intermolecular interactions, could lead to high charge carrier mobilities, a key parameter for OFET performance.

The synthesis of such functional materials would typically involve the conversion of the carboxylic acid group into other functional moieties, allowing for its integration into larger conjugated systems.

Integration into Liquid Crystalline or Supramolecular Assemblies

The formation of liquid crystals and other supramolecular assemblies is heavily dependent on the shape of the constituent molecules and the nature of their intermolecular interactions. Benzoic acid derivatives are well-known to form liquid crystalline phases, often through the formation of hydrogen-bonded dimers which create a rigid, elongated mesogenic core. researchgate.nettandfonline.comnih.govconicet.gov.arnih.gov

The presence of chloro and fluoro substituents on the aromatic ring of this compound introduces the possibility of halogen bonding, a non-covalent interaction that can play a significant role in directing the self-assembly of molecules. nih.govnih.gov The interplay of hydrogen bonding (through the carboxylic acid groups) and halogen bonding can lead to the formation of highly ordered supramolecular structures, such as tapes, ribbons, and helical assemblies. acs.org

The potential for this compound to form such structures makes it a promising candidate for the design of novel:

Thermotropic Liquid Crystals: Materials that exhibit liquid crystalline phases as a function of temperature.

Lyotropic Liquid Crystals: Materials that form liquid crystalline phases in the presence of a solvent.

Gels: The self-assembly of the molecule into a three-dimensional network could lead to the formation of organogels or hydrogels with potential applications in materials science and drug delivery. nih.gov

The specific nature of the liquid crystalline or supramolecular phase will be dependent on factors such as temperature, solvent, and the presence of other interacting molecules.

Contributions to the Synthesis of Dyes, Pigments, and Fluorescent Probes

Aromatic carboxylic acids and their derivatives are fundamental building blocks in the synthesis of a wide variety of chromophores and fluorophores. A related compound, 5-fluoro-2-methylbenzoic acid, is known to be a precursor for phthalides, which are used in the synthesis of certain classes of dyes. nih.gov Similarly, other substituted benzoic acids are used in the production of azo dyes. calpaclab.com

The electronic perturbations introduced by the chloro and fluoro substituents in this compound can be expected to have a significant impact on the photophysical properties of any dye or fluorescent probe synthesized from it. These effects can include:

Shifts in Absorption and Emission Maxima: The electron-withdrawing nature of the halogens can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra.

Enhanced Quantum Yields: In some cases, the presence of fluorine atoms can increase the fluorescence quantum yield of a molecule.

Improved Photostability: Halogenation can sometimes lead to increased resistance to photodegradation.

The carboxylic acid group provides a convenient handle for chemically incorporating this building block into larger dye or probe structures. By reacting it with appropriate coupling partners, it is possible to synthesize a wide range of colored and fluorescent compounds for applications in textiles, printing, and bio-imaging.

Development of Novel Ligands for Catalytic Systems

The development of new ligands is crucial for advancing the field of homogeneous catalysis. The structure of this compound suggests its potential use as a ligand or as a precursor to a ligand for various metal-catalyzed reactions. The carboxylic acid group can coordinate directly to a metal center or be modified to create a more complex ligand system.

The electronic properties of the ligand, which are influenced by the chloro and fluoro substituents, can have a profound effect on the activity and selectivity of the catalyst. For instance, the electron-withdrawing nature of the halogens can modulate the electron density at the metal center, which in turn can affect the rates of key catalytic steps such as oxidative addition and reductive elimination.

A related compound, 5-fluoro-2-methylbenzoic acid, has been shown to participate in a bimetallic Iridium/Copper catalyzed reaction, highlighting the utility of such molecules in catalytic transformations. nih.gov Ligands derived from this compound could potentially be employed in a variety of catalytic reactions, including:

Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis.

C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major area of research, and ligands play a key role in achieving high selectivity.

Asymmetric Catalysis: Chiral ligands derived from this benzoic acid could be used to synthesize enantiomerically enriched products.

Application in the Construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. rsc.org They are constructed from organic linkers (or building blocks) connected by metal nodes (in MOFs) or through strong covalent bonds (in COFs).

Benzoic acids are a common class of organic linkers used in the synthesis of MOFs. The carboxylic acid group can coordinate to metal ions to form the framework structure. The use of fluorinated benzoic acids as linkers has been shown to be a successful strategy for creating novel MOFs with specific properties, such as hydrophobicity and altered gas adsorption characteristics.

This compound is a promising candidate for use as a linker in the synthesis of both MOFs and COFs:

In MOFs: The dicarboxylate, formed upon deprotonation of the carboxylic acid, can coordinate to a variety of metal ions to generate a diverse range of framework topologies. The chloro and fluoro groups would decorate the pores of the MOF, influencing its interactions with guest molecules.

In COFs: The benzoic acid can be functionalized with other reactive groups (such as amines or aldehydes) to enable its use in the polycondensation reactions that form the covalent framework. The resulting COF would have its properties tuned by the presence of the halogen atoms.

Table 2: Potential Applications of MOFs and COFs Derived from this compound

| Application | Role of the Halogenated Linker |

| Gas Storage and Separation | The size, shape, and chemical nature of the pores, influenced by the chloro and fluoro groups, can lead to selective adsorption of certain gases. |

| Catalysis | The framework can be designed to have catalytically active sites, and the electronic properties of the linker can influence the catalytic activity. |

| Sensing | The interaction of guest molecules with the functionalized pores can lead to a detectable change in the optical or electronic properties of the material. |

| Drug Delivery | The porous structure can be used to encapsulate and release drug molecules in a controlled manner. |

The synthesis of MOFs and COFs from this compound would open up new avenues for the design of advanced materials with tailored functionalities.

Future Research Directions and Emerging Opportunities for 4 Chloro 5 Fluoro 2 Methylbenzoic Acid

Advancements in Flow Chemistry and Microreactor Synthesis for Optimized Production

The production of fine chemicals like 4-Chloro-5-fluoro-2-methylbenzoic acid is set to be revolutionized by the adoption of flow chemistry and microreactor technologies. chemh.comvapourtec.com Unlike traditional batch processing, which involves sequential steps in large vessels, continuous flow synthesis offers a paradigm shift toward safer, more efficient, and scalable production. chemh.comrsc.org

Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. jst.org.in This enhanced control is particularly advantageous for reactions involving halogenated compounds, which can be highly energetic or require strict stoichiometry. The high surface-area-to-volume ratio in microreactors dramatically improves heat and mass transfer, mitigating risks of runaway reactions and often leading to higher yields and purities. researchgate.netyoutube.com Future research will likely focus on developing dedicated flow protocols for the multi-step synthesis of this compound, potentially integrating purification steps into a single, automated sequence. rsc.orgjst.org.in

Interactive Table 1: Comparison of Batch Processing vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk of thermal runaway due to large volumes. | Inherently safer due to small reactor volumes and superior heat exchange. chemh.com |

| Scalability | Difficult; often requires complete re-optimization of conditions. | Simpler scale-up by "numbering-up" (running reactors in parallel) or "sizing-up". researchgate.net |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise, real-time control over all reaction parameters. jst.org.in |

| Efficiency | Can be less efficient with lower space-time yields. | Higher efficiency, higher yields, and reduced waste. researchgate.net |

| Reproducibility | Can vary between batches. | High reproducibility and consistent product quality. chemh.com |

| Handling of Hazardous Materials | Involves handling large quantities of potentially hazardous intermediates. | Minimizes exposure by generating and consuming reactive species in situ. jst.org.in |

Exploration of Biocatalytic and Chemoenzymatic Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov For a molecule like this compound, enzymes could be employed for both its synthesis and its further derivatization. Research into the biodegradation of halogenated aromatics has identified various microorganisms and enzymes capable of performing dehalogenation, hydroxylation, and ring cleavage. nih.gov

Future opportunities lie in harnessing enzymes such as haloperoxidases, which can selectively install halogen atoms onto aromatic scaffolds, or using dehydrogenases for specific oxidation-reduction reactions. nih.govacs.org Chemoenzymatic strategies, which combine the best of both biological and chemical catalysis, could provide novel pathways. acs.org For instance, an enzyme could be used to perform a highly selective initial transformation on the benzoic acid ring, creating an intermediate that is then subjected to conventional chemical reactions. nih.gov This approach could shorten synthetic routes and provide access to novel derivatives that are difficult to produce otherwise. nih.gov

Interactive Table 2: Potential Enzyme Classes for Transformations of Halogenated Benzoic Acids

| Enzyme Class | Potential Application | Key Advantage |

|---|---|---|

| Haloperoxidases | Selective halogenation or dehalogenation of the aromatic ring. acs.org | High regioselectivity, avoiding complex protection/deprotection steps. |

| Dioxygenases | Introduction of hydroxyl groups onto the aromatic ring. | Can initiate aromatic ring degradation or create precursors for further functionalization. nih.gov |

| Dehydrogenases/Reductases | Reduction of the carboxylic acid group or other functional groups. nih.gov | High stereoselectivity for producing chiral molecules. nih.gov |

| L-amino acid deaminase | Could be used in multi-enzyme cascades to synthesize benzoic acid precursors from amino acids. researchgate.net | Utilizes renewable feedstocks in a CoA-free system. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Interactive Table 3: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Algorithms work backward from the target molecule to identify potential starting materials and reactions. nih.govacs.org | Rapidly identifies novel and efficient synthetic routes that may not be obvious to human chemists. grace.com |

| Forward-Reaction Prediction | Predicts the products, yield, and potential side products of a given set of reactants and conditions. nih.gov | Validates proposed synthetic steps and helps avoid reactions with low yields or difficult purification. nih.gov |

| Reaction Optimization | Uses algorithms to explore a wide parameter space (temperature, concentration, catalyst) to find optimal conditions. rsc.org | Accelerates process development and maximizes product yield and purity. |

| New Reactivity Discovery | By analyzing existing reaction data, models can identify patterns and suggest novel, previously unconsidered transformations. pharmafeatures.com | Expands the synthetic chemist's toolkit for modifying complex molecules. |

Development of Smart Materials Incorporating Halogenated Benzoic Acid Units

"Smart materials" are materials that respond to external stimuli, such as changes in pH, temperature, or light. patsnap.comresearchgate.net The unique electronic properties conferred by the halogen and carboxyl groups make this compound an attractive building block for such materials. When incorporated into a polymer backbone or a supramolecular assembly, the benzoic acid unit can act as a responsive site. patsnap.com

For example, the acidity of the carboxyl group makes it pH-responsive. nih.gov Polymers containing this unit could be designed to swell, shrink, or release an encapsulated substance at a specific pH. nih.gov The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of materials into ordered structures. Future research could explore the synthesis of stimuli-responsive polymers, gels, and coatings where this compound or its derivatives are key functional monomers. nih.govrsc.org

Interactive Table 4: Potential for Smart Materials Based on Halogenated Benzoic Acid Units

| Stimulus | Potential Material Response | Underlying Mechanism |

|---|---|---|

| pH | Swelling/shrinking, drug release, change in solubility. | Protonation/deprotonation of the carboxylic acid group. nih.gov |

| Light (UV) | Color change (photochromism), degradation, or cross-linking. | Photo-oxidation of the aromatic ring or cleavage of specific bonds. wikipedia.org |

| Temperature | Shape memory effect, phase transition. | Disruption of non-covalent interactions like hydrogen or halogen bonding. researchgate.net |

| Electric/Magnetic Field | Alignment, change in optical properties. | Response of the molecule's dipole moment or incorporation into a larger responsive matrix. |

Investigation into Unexplored Reactivity Patterns and Unconventional Synthetic Routes

While the fundamental reactivity of benzoic acids is well-understood, the specific combination of chloro, fluoro, and methyl substituents on this compound may give rise to novel reactivity. Future research should probe unconventional synthetic transformations that go beyond standard functional group interconversions. This includes exploring catalytic C-H bond activation, which could selectively functionalize the aromatic ring at positions not easily accessible through classical methods. acs.org

Another avenue is the use of this molecule in novel cycloaddition reactions or as a precursor for heteroatom-doped polycyclic aromatic hydrocarbons (PAHs). mdpi.com The development of new catalytic systems could unlock unprecedented transformations, such as selective dehalogenation or cross-coupling reactions that are currently challenging. Investigating its behavior under electrochemical or photochemical conditions could also reveal new reaction pathways for creating complex molecular architectures.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Engineering

The most significant opportunities for this compound will likely emerge from collaborations between organic chemists and materials engineers. Chemists can focus on the precise synthesis of the molecule and its derivatives, while materials engineers can incorporate these custom-designed building blocks into advanced functional systems. patsnap.com

This synergy could lead to the development of novel sensors, where the benzoic acid unit is functionalized to bind to a specific analyte, with the resulting change detected electronically or optically. mdpi.com Another area is the creation of advanced membranes for separation or catalysis, where the specific properties of the halogenated benzoic acid are used to control permeability or anchor catalytic nanoparticles. nih.govnih.gov This collaborative approach ensures that the synthesis of new molecules is driven by a clear application, bridging the gap between fundamental research and tangible technology.

Q & A

Q. Methodological Answer :

- Stepwise halogenation : Start with a methyl-substituted benzoic acid precursor. Introduce chlorine and fluorine via electrophilic substitution. Use catalysts like AlCl₃ for chlorination (e.g., Cl₂ gas in ethanol/water) and HNO₃/HF mixtures for fluorination .

- Safety : Reflux conditions (3–5 hours) are critical for controlled halogenation. Neutralize excess reagents (e.g., NaOH for Cl₂) to prevent side reactions .

- Validation : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., ethanol vs. dioxane) to improve yield .

Basic: How should researchers characterize the purity and structure of this compound?

Q. Methodological Answer :

- Spectroscopy :

- Chromatography : Use HPLC with a C18 column (methanol/water mobile phase) to assess purity (>95%) .

Basic: What storage conditions ensure the stability of this compound?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Atmosphere : Use inert gas (N₂/Ar) to minimize oxidation of the carboxylic acid group .

- Solubility : Pre-dissolve in methanol for long-term stability; avoid aqueous solutions due to hydrolysis risks .

Advanced: How can researchers resolve contradictions in reported reaction yields for halogenation steps?

Q. Methodological Answer :

- Variable Analysis :

- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, catalyst, and solvent .

Advanced: What computational strategies predict the reactivity of this compound in drug design?

Q. Methodological Answer :

- DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA. The methyl group at C2 sterically hinders para-substitution, directing reactions to meta positions .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina. The Cl/F substituents enhance binding to hydrophobic pockets .

Advanced: How can derivatives of this compound be designed for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.